3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.64 g/mol. This compound is characterized by the presence of an amino group, a propanoic acid backbone, and a fluorophenyl substituent. Its systematic name is (S)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride, and it is often utilized in various biochemical applications due to its structural properties and biological activity .
-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride (3-F-APAA HCl) is a synthetic molecule comprised of a central carbon chain with an amino group (NH2) and a carboxylic acid group (COOH) attached to the same carbon. A fluorophenyl ring is also bonded to this central carbon. The molecule exists as a hydrochloride salt, meaning it is bound to a hydrogen chloride (HCl) molecule.
You can find resources for the chemical structure and properties of 3-F-APAA HCl in databases like PubChem .
Research into 3-F-APAA HCl is ongoing. Studies have explored its potential applications in various areas of scientific research, including:
Research indicates that 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride exhibits significant biological activity, particularly as a potential neuroprotective agent. It has been studied for its effects on neurotransmitter systems, particularly glutamate receptors, suggesting its possible role in treating neurological disorders. The compound's ability to modulate synaptic transmission makes it a candidate for research into therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Several methods have been developed for synthesizing 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride:
The applications of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride are diverse:
Studies have shown that 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride interacts with various biological targets:
Several compounds share structural similarities with 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
3-Amino-3-(4-fluorophenyl)propionic acid | 325-89-3 | 0.98 | Contains a para-fluorophenyl group. |
3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid | 1810070-00-8 | 0.93 | Incorporates a naphthalene moiety. |
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid | 332061-68-4 | 0.87 | Features difluorination on the phenyl ring. |
(S)-2-Amino-2-(4-fluorophenyl)acetic acid | 19883-57-9 | 0.82 | Has a different backbone structure (acetic acid). |
The unique aspect of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride lies in its specific substitution pattern on the aromatic ring and its potential neuroprotective effects, distinguishing it from other similar compounds .